1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H25FN4O3S and its molecular weight is 456.54. The purity is usually 95%.
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Scientific Research Applications
Discovery of Kinase Inhibitors
Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, including derivatives like the specified chemical, have demonstrated significant potential in oncology, particularly in inhibiting tumor growth in models of human gastric carcinoma (Schroeder et al., 2009).
Synthesis of Novel Pyridopyrimidines
The compound is related to a family of novel 5,7-diarylpyridopyrimidines, highlighting the broader context of its synthesis and potential applications in chemical research (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Anti-Angiogenic and DNA Cleavage Activities
A series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized for their anti-angiogenic and DNA cleavage activities. These studies are significant as they contribute to understanding the compound's potential in cancer research and therapy (Kambappa et al., 2017).
Antipsychotic Potential
Research on related compounds, such as conformationally restricted butyrophenones with similar structures, has been conducted to evaluate their potential as antipsychotic agents. These studies are crucial for understanding the therapeutic applications of these types of compounds (Raviña et al., 2000).
Antimicrobial Activity
The compound's relevance extends to the study of antimicrobial activity, as seen in similar structures like 3,4-dihydrothienopyrimidine derivatives (Kolisnyk et al., 2015).
Mechanism of Action
Target of action
The compound contains a thieno[3,2-d]pyrimidine core, which is a structural motif found in many bioactive compounds . Compounds with this core have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple targets .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Given the diversity of biological activities reported for thieno[3,2-d]pyrimidine compounds, it’s likely that multiple pathways could be affected .
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S/c24-18-6-2-1-5-16(18)17-13-32-20-19(17)26-23(27-22(20)30)28-9-7-14(8-10-28)21(29)25-12-15-4-3-11-31-15/h1-2,5-6,13-15H,3-4,7-12H2,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBYIQPIDKCWER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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